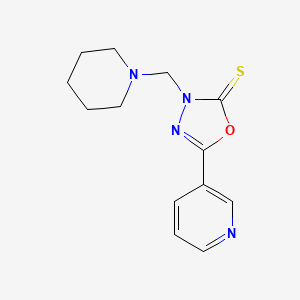
N-(2-chlorobenzyl)-2-ethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chlorobenzyl)-2-ethylbutanamide, also known as Etifoxine, is a synthetic anxiolytic drug that has been extensively studied for its potential use in treating anxiety disorders. It was first developed in the 1960s and has since been used in several countries, including France, Russia, and India. The drug has shown promising results in clinical trials, and its unique mechanism of action has made it an attractive candidate for further research.
Wirkmechanismus
N-(2-chlorobenzyl)-2-ethylbutanamide works by modulating the activity of GABA-A receptors in the brain. GABA-A receptors are responsible for regulating the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which is involved in the regulation of anxiety and stress. N-(2-chlorobenzyl)-2-ethylbutanamide enhances the activity of GABA-A receptors, leading to an increase in GABAergic neurotransmission and a reduction in anxiety.
Biochemical and Physiological Effects
N-(2-chlorobenzyl)-2-ethylbutanamide has been shown to have several biochemical and physiological effects. It increases the expression of GABA-A receptors and enhances the binding of GABA to these receptors. It also increases the synthesis and release of GABA, leading to an overall increase in GABAergic neurotransmission. Additionally, N-(2-chlorobenzyl)-2-ethylbutanamide has been shown to have antioxidant and anti-inflammatory effects, which may contribute to its anxiolytic properties.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chlorobenzyl)-2-ethylbutanamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use. It also has a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs. However, there are also some limitations to its use. N-(2-chlorobenzyl)-2-ethylbutanamide has a short half-life, which may make it difficult to maintain a consistent level of drug exposure in lab experiments. Additionally, its mechanism of action is not well understood, which may make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for research on N-(2-chlorobenzyl)-2-ethylbutanamide. One area of interest is its potential use in treating other psychiatric disorders, such as depression and post-traumatic stress disorder (PTSD). There is also interest in exploring its potential use in treating neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to better understand its mechanism of action and to identify potential side effects and drug interactions.
Synthesemethoden
The synthesis of N-(2-chlorobenzyl)-2-ethylbutanamide involves the reaction of 2-chlorobenzyl chloride with 2-ethylbutyric acid in the presence of a base, such as sodium hydroxide. The resulting product is then purified and crystallized to obtain pure N-(2-chlorobenzyl)-2-ethylbutanamide. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Wissenschaftliche Forschungsanwendungen
N-(2-chlorobenzyl)-2-ethylbutanamide has been extensively studied for its potential use in treating anxiety disorders, particularly generalized anxiety disorder (GAD). Clinical trials have shown that the drug is effective in reducing symptoms of anxiety, such as tension, nervousness, and restlessness. It has also been shown to have a low risk of dependence and withdrawal, making it a safer alternative to other anxiolytic drugs.
Eigenschaften
IUPAC Name |
N-[(2-chlorophenyl)methyl]-2-ethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO/c1-3-10(4-2)13(16)15-9-11-7-5-6-8-12(11)14/h5-8,10H,3-4,9H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGDLIXPRGCMSLJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NCC1=CC=CC=C1Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-2-ethylbutanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-{[(3,4-dimethylphenoxy)acetyl]oxy}-2-(4-nitrophenyl)ethanimidamide](/img/structure/B5812835.png)



![N-[4-(cyanomethyl)phenyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B5812856.png)

![N-{4-[(diethylamino)methyl]phenyl}-2-nitrobenzamide](/img/structure/B5812876.png)


![N-allyl-3-[4-(1-piperidinylsulfonyl)phenyl]propanamide](/img/structure/B5812887.png)

![4-{[3-(aminocarbonyl)-4-ethyl-5-methyl-2-thienyl]amino}-4-oxobutanoic acid](/img/structure/B5812905.png)
